Oxacyclododecan-2-one

描述

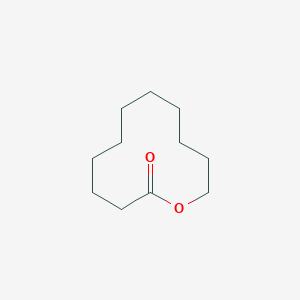

Oxacyclododecan-2-one (CAS 1725-03-7), also known as undecanolide, is a 12-membered macrocyclic lactone with the molecular formula C₁₁H₂₀O₂ . Key physical properties include a melting point of 2–3°C, a boiling point of 124–126°C at 13 mmHg, a density of 0.992 g/mL, and a refractive index of 1.47 (n20/D) . Its structure comprises an oxygen atom in the lactone ring, contributing to its reactivity and applications in organic synthesis, such as the preparation of 11-hydroxyundecanoic acid . Safety data classify it as an irritant (Xi) with hazard codes R36/37/38 (irritating to eyes, skin, and respiratory system), necessitating protective equipment during handling .

It is also used in emulsion studies and polymerization research .

Structure

3D Structure

属性

IUPAC Name |

oxacyclododecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c12-11-9-7-5-3-1-2-4-6-8-10-13-11/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOSYKNQRRHGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCOC(=O)CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91628-63-6 | |

| Record name | Oxacyclododecan-2-one, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91628-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4061915 | |

| Record name | 1-Oxacyclododecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1725-03-7, 39282-36-5 | |

| Record name | Undecanolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1725-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxacyclododecan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001725037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039282365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxacyclododecan-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanoic acid, hydroxy-, lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Oxacyclododecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxacyclododecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E2392MT4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Conditions and Kinetics

-

Temperature : 120–150°C under reduced pressure (0.005–0.01 mbar) to favor product volatility and prevent oligomerization.

-

Catalyst : Protic acids (e.g., ) at 0.1–1 mol% accelerate cyclization but risk side reactions like decarboxylation.

-

Yield : 70–85% after vacuum distillation, with purity confirmed via gas chromatography (GC).

Table 1: Thermochemical Data for Lactonization of 11-Hydroxyundecanoic Acid

Transition Metal-Catalyzed Lactonization

Recent advances employ cobalt(II) chloride () and cesium chloride () as synergistic catalysts for high-yield lactone synthesis. This method leverages template effects to stabilize transition states during cyclization.

Procedure and Optimization

Table 2: Catalytic Performance with Different Template Salts

| Template Salt | Purity of this compound | Byproduct (1,4-Dioxanone) |

|---|---|---|

| None | 60% | 15% |

| 82% | <5% |

Acid-Catalyzed Ring-Opening Polymerization and Depolymerization

While primarily used for polymer synthesis, tin(II) octanoate ()-mediated ring-opening polymerization of this compound provides insights into reversible lactonization.

Key Findings

-

Polymerization : At 150°C, (0.158 M in toluene) converts the lactone to polyesters with up to 50,000 Da.

-

Depolymerization : Heating the polymer at 200°C under vacuum regenerates this compound with 95% efficiency, demonstrating thermodynamic control.

Industrial-Scale Synthesis and Purification

Challenges and Solutions

Table 3: Industrial Process Parameters

| Step | Conditions | Outcome |

|---|---|---|

| Cyclization | 250°C, 18 mbar, 16 h | 82% crude yield |

| Distillation | 80°C, 0.005 mbar | 99% purity |

化学反应分析

Types of Reactions: Oxacyclododecan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The lactone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the lactone ring under basic conditions.

Major Products Formed:

Oxidation: 11-hydroxyundecanoic acid.

Reduction: 11-hydroxyundecanol.

Substitution: Various substituted lactones depending on the nucleophile used.

科学研究应用

Chemistry

- Monomer for Polymers : Oxacyclododecan-2-one serves as a monomer in the synthesis of various polymers and copolymers. Its unique 12-membered ring structure allows it to undergo anionic ring-opening polymerization, leading to diverse polymeric materials with tailored properties.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial and antifungal activities. It has been studied for its efficacy against antibiotic-resistant strains when combined with silver nanoparticles, demonstrating enhanced antibacterial effects.

Medicine

- Drug Delivery Systems : The compound's ability to form stable complexes with drugs positions it as a candidate for drug delivery applications. Its cytotoxic effects against cancer cell lines suggest potential in cancer therapeutics.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized in producing surfactants and lubricants due to its stability and reactivity.

This compound has shown promising results in various biological assays:

Antitumor Activity

In vitro studies have demonstrated its cytotoxic effects against human cancer cell lines such as HL-60 (human leukemia), BGC-823 (gastric cancer), and Bel-7402 (hepatocellular carcinoma). The compound induces apoptosis in cancer cells, highlighting its potential as a therapeutic agent.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HL-60 | 20.0 |

| BGC-823 | 18.5 |

| Bel-7402 | 22.0 |

Case Study on Antibacterial Properties

A study investigated the antibacterial efficacy of this compound when combined with silver nanoparticles against antibiotic-resistant strains. The results indicated a synergistic effect, enhancing antibacterial activity significantly.

Case Study on Antitumor Effects

Another investigation focused on the effects of this compound on human colorectal cancer cells (HCT116). The compound significantly reduced cell viability through apoptosis induction, suggesting its potential for further development in cancer therapies.

作用机制

The mechanism of action of oxacyclododecan-2-one involves its ability to undergo ring-opening reactions, which allows it to interact with various molecular targets. The lactone ring can be hydrolyzed to form carboxylic acids, which can then participate in further chemical reactions. This reactivity makes it a versatile compound in synthetic chemistry .

相似化合物的比较

Comparison with Similar Compounds

The following compounds are structurally or functionally related to Oxacyclododecan-2-one. Key differences in ring size, functional groups, and applications are highlighted.

Oxacycloheptadecan-2-one (Cyclohexadecanolide)

- Molecular Formula : C₁₆H₃₀O₂

- Structure : 16-membered lactone (macrocyclic).

- Key Properties: Also known as dihydroambrettolide, it is used in perfumery and flavoring due to its musk-like odor.

- Applications : Contrasts with this compound in industrial use; larger ring size enhances stability and volatility profiles .

Azacyclotridecan-2-one (Laurolactam)

- Molecular Formula: C₁₂H₂₃NO

- Structure : 13-membered lactam (contains nitrogen instead of oxygen).

- Key Properties : Higher molecular weight (197.32 g/mol) and distinct reactivity due to the amide group.

γ-Dodecalactone

- Molecular Formula : C₁₂H₂₂O₂

- Structure : 5-membered lactone (smaller ring).

- Key Properties : Lower molecular weight (198 g/mol) and fruity aroma.

- Applications : Primarily a flavor compound (e.g., in peaches), contrasting with this compound’s synthetic and bioactive roles .

Cyclohexyl Valerate

- Molecular Formula : C₁₁H₂₀O₂

- Structure : Cyclic ester with a 6-membered ring.

- Key Properties : Similar molecular weight but distinct ring conformation.

- Applications : Used as a plasticizer and solvent, differing from this compound’s macrocyclic applications .

Table 1: Comparative Data of this compound and Analogues

Structural and Functional Insights

- Ring Size and Reactivity : Larger rings (e.g., 12- or 16-membered) exhibit higher conformational flexibility and stability compared to smaller lactones (e.g., γ-dodecalactone) .

- Functional Groups : The lactone oxygen in this compound enables nucleophilic attack, while Laurolactam’s nitrogen supports polyamide formation .

- Bioactivity : this compound’s presence in plant extracts correlates with antidiabetic activity, likely due to its ability to modulate glucose uptake . Smaller lactones (e.g., γ-butyrolactone in ) show different bioactivity profiles.

生物活性

Oxacyclododecan-2-one, also known as 1-Oxa-2-cyclododecanone or undecanoic ω-lactone, is a cyclic lactone with the molecular formula . Its biological activities have garnered interest due to its potential applications in pharmaceuticals, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its antibacterial, antifungal, and antitumor properties.

- Molecular Weight : 184.27 g/mol

- CAS Number : 1725-03-7

- Structural Formula :

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various bacterial strains. In a study involving the biofabrication of silver nanoparticles, it was noted that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Zone of Inhibition (mm) | MIC (mg/mL) |

|---|---|---|

| Pseudomonas aeruginosa | 15.0 | 31.25 |

| Escherichia coli | 12.5 | 25.00 |

| Staphylococcus aureus | 14.0 | 30.00 |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of this compound in inhibiting bacterial growth, showing promising results against multi-drug resistant strains.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. A study on various cyclic compounds reported that it exhibited fungicidal effects against several fungal pathogens . The compound's structure allows it to interact effectively with fungal cell membranes, disrupting their integrity.

Table 2: Antifungal Efficacy of this compound

| Fungal Strain | EC50 (µg/mL) |

|---|---|

| Candida albicans | 15.0 |

| Aspergillus niger | 10.5 |

These results suggest that this compound could be a candidate for developing new antifungal agents.

Antitumor Activity

Research has also highlighted the antitumor potential of this compound. A study indicated that it possesses cytotoxic effects against various human cancer cell lines, including HL-60 (human leukemia), BGC-823 (gastric cancer), and Bel-7402 (hepatocellular carcinoma) . The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells.

Table 3: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HL-60 | 20.0 |

| BGC-823 | 18.5 |

| Bel-7402 | 22.0 |

These findings underscore the potential of this compound as a therapeutic agent in cancer treatment.

Case Studies

- Case Study on Antibacterial Properties : A study explored the antibacterial efficacy of this compound when combined with silver nanoparticles against antibiotic-resistant strains. The results indicated enhanced antibacterial activity, suggesting a synergistic effect that could be harnessed in therapeutic applications .

- Case Study on Antitumor Effects : Another investigation focused on the cytotoxic effects of this compound on human colorectal cancer cells (HCT116). The study found that the compound significantly reduced cell viability through apoptosis induction, making it a potential candidate for further development in cancer therapies .

常见问题

Q. How should researchers integrate conflicting literature data on this compound’s reactivity into a meta-analysis?

- Methodology : Use systematic review protocols (PRISMA) to identify bias or methodological variability. Apply statistical tools (e.g., ANOVA) to assess data heterogeneity. Highlight gaps for future studies .

- Example : Contrast reported polymerization rates under identical conditions to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。